5-(Pyridin-2-yl)isoxazol-3-amine
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Overview
Description
5-(Pyridin-2-yl)isoxazol-3-amine is a heterocyclic compound that features both a pyridine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The presence of both nitrogen and oxygen atoms in the isoxazole ring imparts unique chemical properties that make it a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)isoxazol-3-amine typically involves the formation of the isoxazole ring followed by the introduction of the pyridine moiety. One common method is the cycloaddition reaction between nitrile oxides and alkynes, which forms the isoxazole ring. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that can be performed under mild conditions. Microwave-assisted synthesis and catalyst-free methods are gaining popularity due to their efficiency and reduced environmental footprint .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce functional groups like alkyl or aryl groups .
Scientific Research Applications
5-(Pyridin-2-yl)isoxazol-3-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)isoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog that lacks the pyridine ring.
5-Aminoisoxazole: A structural isomer with an amino group at a different position.
2-(Pyridin-2-yl)isoxazole: A closely related compound with different substitution patterns .
Uniqueness
5-(Pyridin-2-yl)isoxazol-3-amine is unique due to the combination of the pyridine and isoxazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and a broad range of applications in various fields .
Properties
Molecular Formula |
C8H7N3O |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-pyridin-2-yl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-5-7(12-11-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) |
InChI Key |
KPERYDVQLYUKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)N |
Origin of Product |
United States |
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